5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Description
5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a trifluoromethoxyphenyl group, and a trifluoromethyl group
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N3O3/c19-13-4-2-1-3-10(13)9-26-16(17(20,21)22)14(29)28(15(30)27-16)11-5-7-12(8-6-11)31-18(23,24)25/h1-8,26H,9H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZJTTMCBWOHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the chlorobenzyl, trifluoromethoxyphenyl, and trifluoromethyl groups. Common synthetic routes may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Introduction of the trifluoromethoxyphenyl and trifluoromethyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts for substitution reactions: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **5-[(2-BROMOBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
- **5-[(2-FLUOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Uniqueness
The uniqueness of 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
